(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
CAS No.:
Cat. No.: VC17385425
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol
* For research use only. Not for human or veterinary use.
![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol -](/images/structure/VC17385425.png)
Specification
Molecular Formula | C8H8ClNO |
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Molecular Weight | 169.61 g/mol |
IUPAC Name | (7R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
Standard InChI | InChI=1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2/t6-/m1/s1 |
Standard InChI Key | XZVGQEYEEUNMQM-ZCFIWIBFSA-N |
Isomeric SMILES | C1CC2=C([C@@H]1O)N=C(C=C2)Cl |
Canonical SMILES | C1CC2=C(C1O)N=C(C=C2)Cl |
Introduction
Structural Elucidation and Molecular Properties
(R)-2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (IUPAC name: (7R)-2-chloro-7-ethyl-5,6-dihydrocyclopenta[b]pyridin-7-ol) features a fused cyclopentane-pyridine ring system with a stereogenic center at the C7 position. Key structural attributes include:
Property | Value | Source Reference |
---|---|---|
Molecular Formula | C<sub>10</sub>H<sub>12</sub>ClNO | |
Molecular Weight | 197.66 g/mol | |
SMILES Notation | CC[C@]1(CCC2=C1N=C(C=C2)Cl)O | |
InChIKey | CIYRZICGBQOSHI-SNVBAGLBSA-N | |
CAS Number | 156368668 |
The stereochemistry at C7 is critical for its function as a ligand in asymmetric catalysis. Nuclear magnetic resonance (NMR) data for related analogs (e.g., 2-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one) reveal characteristic shifts at δ 7.64 (d, 1H) and δ 7.39 (d, 1H) for aromatic protons, with cyclopentane ring protons appearing between δ 2.58–3.06 .
Synthetic Methodologies
Practical Considerations
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Yield Optimization: The oxidation step using Dess-Martin periodinane achieves 91% yield for ketone intermediates .
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Purification: Chromatographic separation on silica gel with ethyl acetate/hexane mixtures resolves enantiomers .
Applications in Catalysis and Medicinal Chemistry
Asymmetric Catalysis
The compound’s nitrogen-oxygen chelating sites enable coordination to transition metals (e.g., Rh, Pd), making it effective in:
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Hydrogenation Reactions: Enantioselective reduction of ketones to secondary alcohols .
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Cross-Coupling: Suzuki-Miyaura couplings with aryl boronic acids .
Pharmaceutical Intermediates
Derivatives of this compound serve as precursors to:
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Kinase Inhibitors: Modifications at the C2 chloro position enhance selectivity for ATP-binding pockets.
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Antiviral Agents: Cyclopenta[b]pyridine scaffolds inhibit viral polymerase enzymes.
Comparative Analysis of Enantiomers
Future Research Directions
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